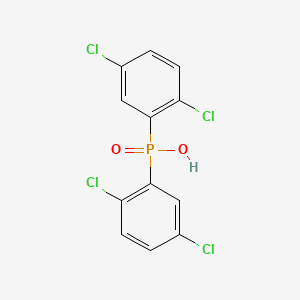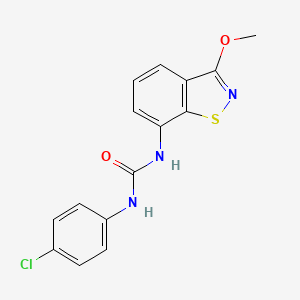
Urea, N-(4-chlorophenyl)-N'-(3-methoxy-1,2-benzisothiazol-7-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-chlorophenyl group and a 3-methoxy-1,2-benzisothiazol-7-yl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)- typically involves the reaction of 4-chloroaniline with 3-methoxy-1,2-benzisothiazol-7-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group of the urea moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Amines, alcohols.
- Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
- Urea, N-(4-chlorophenyl)-N’-(3-methoxyphenyl)-
- Urea, N-(4-chlorophenyl)-N’-(1,2-benzisothiazol-7-yl)-
- Urea, N-(4-chlorophenyl)-N’-(3-methoxybenzyl)-
Uniqueness:
- The presence of the 3-methoxy-1,2-benzisothiazol-7-yl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
- The combination of the 4-chlorophenyl and 3-methoxy-1,2-benzisothiazol-7-yl groups provides a distinct structural framework that can lead to specific biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
104121-67-7 |
|---|---|
分子式 |
C15H12ClN3O2S |
分子量 |
333.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-14-11-3-2-4-12(13(11)22-19-14)18-15(20)17-10-7-5-9(16)6-8-10/h2-8H,1H3,(H2,17,18,20) |
InChI 键 |
ZFBBVASOMOPCOH-UHFFFAOYSA-N |
规范 SMILES |
COC1=NSC2=C1C=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



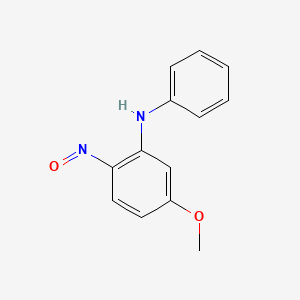
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
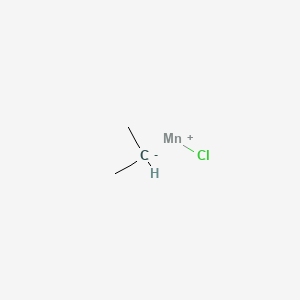
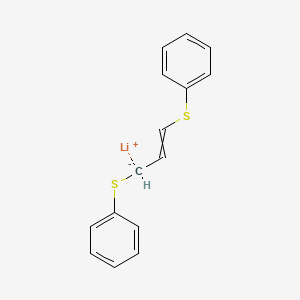

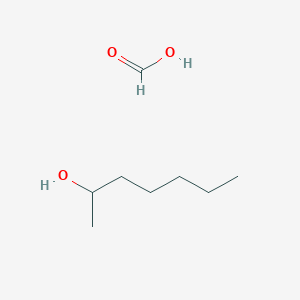

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)

